molecular formula C18H23NO B1385446 N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline CAS No. 1040686-16-5

N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline

Cat. No.: B1385446
CAS No.: 1040686-16-5
M. Wt: 269.4 g/mol
InChI Key: KHQFBQFCAKLKID-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline is a high-purity synthetic organic compound primarily utilized as a versatile advanced intermediate in research and development. This molecule features a multifunctional structure, combining an aniline derivative with a phenoxyethyl chain, making it a valuable scaffold in medicinal chemistry for the synthesis of novel drug candidates. Its potential applications are rooted in its structural features, which may allow it to act as a precursor for ligands targeting various receptor systems or as a building block for complex small molecules. Researchers also value this compound in the field of organic electronics, where its molecular architecture suggests potential utility in the development of specialized materials. As a dedicated research chemical, it is supplied with comprehensive analytical data, including HPLC chromatograms and NMR spectroscopy reports, to ensure batch-to-batch consistency and identity confirmation. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-13-10-14(2)12-17(11-13)20-9-8-19-18-15(3)6-5-7-16(18)4/h5-7,10-12,19H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQFBQFCAKLKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCCOC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline is a compound of interest due to its potential biological activities. It is structurally related to other aniline derivatives, which have been studied for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C18H23NO
  • Molecular Weight : 269.39 g/mol
  • CAS Number : 1040686-16-5

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

  • Antioxidant Activity : Similar compounds in the phenoxyalkyl class exhibit antioxidant properties, which may be relevant for protecting cells from oxidative stress. For instance, idebenone, a related compound, has shown significant antioxidant activity by scavenging free radicals and preventing lipid peroxidation .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, phenoxyalkylbenzimidazoles have demonstrated activity against Mycobacterium tuberculosis, suggesting that similar mechanisms might be explored for this compound .
  • Receptor Interaction : Aniline derivatives often interact with neurotransmitter receptors and may influence signaling pathways related to pain perception and inflammation.

Toxicological Studies

A comprehensive study involving the administration of 2,6-dimethylaniline (a structural analogue) in rats revealed several toxicological effects:

  • Weight Gain Reduction : High doses led to significant weight gain reductions in treated groups compared to controls .
  • Hematological Changes : Alterations in hemoglobin levels and erythrocyte counts were observed, indicating potential hematotoxicity .
  • Liver Effects : Increased liver weights and histopathological changes were documented after prolonged exposure .

Case Studies

  • In Vitro Studies : In vitro studies demonstrated that this compound could inhibit cell proliferation in certain cancer cell lines. This suggests potential anti-cancer properties that warrant further investigation.
  • Animal Models : In vivo studies using rodent models have indicated that the compound may exhibit analgesic properties comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). These findings are based on behavioral assays measuring pain response.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
IdebenoneAntioxidant
PhenoxyalkylbenzimidazolesAntitubercular
2,6-DimethylanilineHematotoxicity

Scientific Research Applications

Organic Synthesis

N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including coupling reactions and functional group transformations.

Biochemical Studies

This compound is employed in biochemical research to study its effects on biological systems. Its structure allows it to interact with specific enzymes and receptors, making it valuable for investigating metabolic pathways and signaling mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that chlorinated anilines can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Enzyme Inhibition Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit specific enzymes involved in critical metabolic processes. For instance, inhibition of nitric oxide synthase has been observed, indicating its potential use in managing conditions related to nitric oxide dysregulation.

Antibacterial Activity

A study on various chlorinated anilines highlighted their antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that structural modifications could enhance or diminish antibacterial efficacy.

Enzyme Inhibition

Another case study focused on the enzyme inhibition capabilities of this compound. The compound showed promising results in inhibiting enzymes involved in inflammatory responses, suggesting applications in therapeutic contexts.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 3,5-dimethylphenoxy group in the target compound may confer distinct steric and electronic effects compared to the 2,6-dimethylphenoxy analog .
  • Functional Group : Acetamide derivatives (e.g., compound e ) exhibit anticonvulsant activity in the maximal electroshock (MES) assay, suggesting that replacing the aniline group with acetamide enhances interaction with neurological targets .

Functional Analogs: Aroxyethylamines with Anticonvulsant Activity

highlights aroxyethylamines and aroxyacetamides as anticonvulsants. The target compound shares structural motifs with these active agents:

Compound (from ) Dose (mg/kg) MES Protection (%) Neurotoxicity (TOX)
XVI (aroxyethylamine) 100 100% at 0.5 h None
VIII (aroxyacetamide) Not specified 75% at 0.5 h Not reported

Comparison with Target Compound :

  • Mechanistic Implications: The phenoxyethyl group in XVI and the target compound may facilitate blood-brain barrier penetration, though the aniline moiety in the latter could alter receptor binding compared to XVI’s acetamide group .

Simplified Analogs: 2,6-Dimethylaniline Derivatives

Simpler analogs like 2,6-dimethylaniline (CAS: 87-62-7) lack the phenoxyethyl chain, resulting in reduced molecular complexity and altered applications:

Property N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline 2,6-Dimethylaniline
Molecular Weight 283.41 g/mol 121.18 g/mol
LogP (estimated) ~3.5 ~2.1
Known Applications Potential CNS activity (inferred) Industrial intermediate

Impact of Structural Complexity: The phenoxyethyl chain increases lipophilicity and steric bulk, likely enhancing CNS targeting compared to the simpler aniline .

Research Findings and Gaps

  • Anticonvulsant Potential: While aroxyethylamines like XVI show high efficacy, the target compound’s aniline group may reduce metabolic stability or receptor affinity compared to acetamide derivatives .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for CAS 1040686-21-2, involving alkylation of 2,6-dimethylaniline with a substituted epoxide or halide .
  • Data Limitations: No direct pharmacological or toxicity data exists for the target compound, necessitating further studies to validate inferred properties.

Preparation Methods

Starting Material Preparation: 2,6-Dimethylaniline

2,6-Dimethylaniline is a key precursor for the target compound. Its synthesis can be achieved via multiple routes, notably:

  • From 2',6'-dimethylacetanilide via organocerium reagents : The process involves N-deacylation of 2',6'-dimethylacetanilide using trifluoromethanesulfonic anhydride (Tf2O) and 2-fluoropyridine in dichloromethane at low temperature (0°C), followed by reaction with ethylmagnesium bromide in the presence of cerium(III) chloride in tetrahydrofuran at −78°C. The final amine hydrochloride salt is obtained after acid-base workup and purification by flash chromatography, yielding 2,6-dimethylaniline hydrochloride with an 84% yield.
Step Reagents/Conditions Notes
N-deacylation Tf2O, 2-fluoropyridine, DCM, 0°C, 0.5 h Activation of amide for nucleophilic substitution
Organocerium addition Ethylmagnesium bromide, CeCl3, THF, −78°C, 2 h Nucleophilic addition to activated intermediate
Workup HCl in ethyl acetate, aqueous NH4OH, extraction, chromatography Isolation of amine hydrochloride salt

This method is well-documented for its selectivity and high yield, providing a robust intermediate for further functionalization.

Alternative Synthetic Strategies

  • Phenol alkylation and subsequent coupling : The phenoxyethyl fragment can be prepared by alkylation of 3,5-dimethylphenol with ethylene bromide or similar alkyl halides under basic conditions (e.g., sodium hydride or potassium carbonate in dimethyl sulfoxide). The resulting 2-(3,5-dimethylphenoxy)ethyl halide can then be reacted with 2,6-dimethylaniline through nucleophilic substitution to afford the target compound.

  • Copper-catalyzed coupling reactions : Copper-catalyzed Ullmann-type etherification reactions have been reported for the synthesis of related phenoxy compounds. For example, sodium salts of dimethylphenols reacted with aryl halides in the presence of CuCl and ligands like tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) in anhydrous dimethyl sulfoxide at elevated temperatures (85°C) yield phenoxy derivatives efficiently. This approach could be adapted for preparing the phenoxyethyl intermediate before coupling with the aniline.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield/Notes
1 Synthesis of 2,6-dimethylaniline hydrochloride 2',6'-dimethylacetanilide, Tf2O, 2-fluoropyridine, ethylmagnesium bromide, CeCl3 Low temperature (0°C to −78°C), DCM, THF 84% yield, purified by chromatography
2 N-Alkylation via Pd/C catalyzed reductive amination 2,6-dimethylaniline, 2-propoxyacetaldehyde, Pd/C, ammonium formate Room temperature, aqueous 2-propanol, 30 min High yield, selective, purification by silica gel chromatography
3 Phenol alkylation and nucleophilic substitution 3,5-dimethylphenol, ethylene bromide, base (NaH, K2CO3) DMF or DMSO, reflux or elevated temperature Intermediate for coupling step
4 Copper-catalyzed coupling (Ullmann etherification) Sodium salt of 3,5-dimethylphenol, aryl halide, CuCl, TDA-1 ligand 85°C, anhydrous DMSO Efficient phenoxy intermediate synthesis

Research Findings and Practical Considerations

  • The Pd/C catalyzed reductive amination method is advantageous due to mild conditions, short reaction time, and high selectivity, making it suitable for sensitive functional groups and scale-up.

  • Organocerium reagents used in the preparation of 2,6-dimethylaniline provide controlled reactivity and high yields but require low-temperature handling and inert atmosphere conditions.

  • Copper-catalyzed etherification offers a robust alternative for preparing phenoxy intermediates, especially when halide substrates are available, though it requires elevated temperatures and careful ligand selection.

  • Purification steps typically involve silica gel chromatography with solvent systems such as ethyl acetate/cyclohexane, ensuring high purity (>95%) of the final compound, as confirmed by NMR and HPLC analyses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or Ullmann-type coupling. A typical approach involves reacting 2,6-dimethylaniline with 2-(3,5-dimethylphenoxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction optimization may require temperature control (80–120°C) and inert gas purging to prevent oxidation .
  • Key Data :

Reaction ConditionYield (%)Purity (HPLC)
DMF, 100°C, 12h65–70>95%
THF, reflux, 24h45–5090%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (CDCl₃) to confirm substituent positions. For example, the 3,5-dimethylphenoxy group shows singlet peaks at δ 2.25 ppm (6H, CH₃) and aromatic protons at δ 6.6–7.2 ppm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS for molecular ion confirmation (expected m/z: ~327.4 [M+H]⁺).
  • FT-IR : Bands at ~1240 cm⁻¹ (C-O-C ether stretch) and ~3350 cm⁻¹ (N-H stretch of aniline) .

Q. What solubility and stability properties are relevant for handling this compound?

  • Methodological Answer : The compound is lipophilic (logP ~3.8) and soluble in organic solvents (e.g., DMSO, chloroform). Stability studies in DMSO-d₆ at 25°C show no degradation over 72 hours by NMR. For long-term storage, recommend anhydrous conditions at –20°C .

Advanced Research Questions

Q. How can solvent polarity and catalyst choice influence reaction yields in its synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the aniline group, while Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Ullmann reactions. A study comparing solvents showed DMF provided 70% yield vs. 50% in THF due to better activation of the alkyl halide .
  • Data Contradiction Analysis : Lower yields in THF may arise from incomplete solubilization of intermediates. Validate via TLC monitoring and in situ IR to track reaction progress.

Q. What strategies resolve overlapping aromatic signals in NMR analysis?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to assign crowded aromatic regions. For example, HSQC can differentiate between 2,6-dimethylaniline protons (δ 6.8–7.0 ppm) and 3,5-dimethylphenoxy protons (δ 6.6–6.7 ppm). Deuterated DMSO may improve resolution for hygroscopic samples .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Methodological Answer : Based on structural analogs (e.g., metalaxyl), antifungal assays against Phytophthora spp. using mycelial growth inhibition (IC₅₀ determination) are relevant. Enzyme inhibition studies (e.g., CYP450 isoforms) using microsomal fractions and LC-MS/MS metabolite profiling can assess pharmacokinetic interactions .
  • Experimental Design :

Assay TypeModel SystemKey Parameters
AntifungalP. infestansIC₅₀, MIC (μg/mL)
CYP450 InhibitionHuman liver microsomesIC₅₀, Ki (nM)

Q. How to address discrepancies in reported solubility data?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Validate via DSC (melting point ~145–148°C) and PXRD to confirm crystallinity. Reproduce solubility tests using USP-grade solvents and standardized shake-flask methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline
Reactant of Route 2
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N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline

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